Cas no 26908-23-6 (3-(furan-2-yl)propan-1-ol)

3-(furan-2-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-Furanpropanol
- 3-(furan-2-yl)propan-1-ol
- 3-(2-furanyl)-1-propanol
- 3-(2-furanyl)propan-1-ol
- 3-(2-furyl)-1-propanol
- 3-(2-Furyl)propan-1-ol
- 3-(2-furyl)propanol
- 3-(furan-2-yl)propanol
- 3-furan-2-yl-propan-1-ol
- AC1L5FAY
- AC1Q7COE
- AR-1E1861
- CTK1A5755
- NSC18514
- SureCN837175
- FT-0715590
- NSC-18514
- DTXSID50949697
- RDXPZEOZOFBBAJ-UHFFFAOYSA-N
- F88365
- EN300-125520
- SCHEMBL837175
- 26908-23-6
- BBA90823
- DA-26189
-
- インチ: InChI=1S/C7H10O2/c8-5-1-3-7-4-2-6-9-7/h2,4,6,8H,1,3,5H2
- InChIKey: RDXPZEOZOFBBAJ-UHFFFAOYSA-N
- ほほえんだ: O1C=CC=C1CCCO
計算された属性
- せいみつぶんしりょう: 126.0681
- どういたいしつりょう: 126.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 73.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 33.4Ų
じっけんとくせい
- PSA: 33.37
3-(furan-2-yl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B414745-50mg |
3-(furan-2-yl)propan-1-ol |
26908-23-6 | 50mg |
155.00 | 2021-08-17 | ||
TRC | B414745-1g |
3-(Furan-2-yl)propan-1-ol |
26908-23-6 | 1g |
$ 1217.00 | 2023-04-18 | ||
Enamine | EN300-125520-2.5g |
3-(furan-2-yl)propan-1-ol |
26908-23-6 | 93% | 2.5g |
$1034.0 | 2023-06-08 | |
Enamine | EN300-125520-100mg |
3-(furan-2-yl)propan-1-ol |
26908-23-6 | 93.0% | 100mg |
$152.0 | 2023-10-02 | |
Aaron | AR01A54Z-5g |
3-(Furan-2-yl)propan-1-ol |
26908-23-6 | 98% | 5g |
$927.00 | 2025-02-09 | |
A2B Chem LLC | AV51735-100mg |
3-(furan-2-yl)propan-1-ol |
26908-23-6 | 95% | 100mg |
$70.00 | 2024-04-20 | |
1PlusChem | 1P01A4WN-1g |
3-(furan-2-yl)propan-1-ol |
26908-23-6 | 95% | 1g |
$709.00 | 2025-03-04 | |
Enamine | EN300-125520-2500mg |
3-(furan-2-yl)propan-1-ol |
26908-23-6 | 93.0% | 2500mg |
$1034.0 | 2023-10-02 | |
Chemenu | CM716112-1g |
3-(furan-2-yl)propan-1-ol |
26908-23-6 | 95%+ | 1g |
$605 | 2024-07-28 | |
Chemenu | CM716112-250mg |
3-(furan-2-yl)propan-1-ol |
26908-23-6 | 95%+ | 250mg |
$224 | 2024-07-28 |
3-(furan-2-yl)propan-1-ol 関連文献
-
R. Herbois,S. No?l,B. Léger,S. Tilloy,S. Menuel,A. Addad,B. Martel,A. Ponchel,E. Monflier Green Chem. 2015 17 2444
-
2. Intramolecular Diels–Alder reactions of 1-phenylsulfonylalka-1,2,(ω???3),(ω???1)-tetraenesJames R. Bull,Richard Gordon,Roger Hunter J. Chem. Soc. Perkin Trans. 1 2000 3129
-
3. Kinetic resolution of primary 2-methyl-substituted alcohols via Pseudomonas cepacia lipase-catalysed enantioselective acylationOve Nordin,Ba-Vu Nguyen,Carin V?rde,Erik Hedenstr?m,Hans-Erik H?gberg Pseudomonas cepacia lipase-catalysed enantioselective acylation. Ove Nordin Ba-Vu Nguyen Carin V?rde Erik Hedenstr?m Hans-Erik H?gberg J. Chem. Soc. Perkin Trans. 1 2000 367
3-(furan-2-yl)propan-1-olに関する追加情報
3-(Furan-2-Yl)Propan-1-Ol (CAS No. 26908-23-6): A Versatile Compound in Chemical and Biomedical Research
In recent years, 3-(furan-2-yloxy)propanol, also known by its systematic name 3-(furan-2-yloxy)propanol (CAS No. 26908–23–6), has emerged as a critical compound in chemical synthesis and biomedical applications. This organic molecule, characterized by its unique structural features—combining a furan ring with a hydroxyl-substituted propyl chain—has attracted significant attention due to its biological activity, synthetic versatility, and potential in drug discovery pipelines. Recent advancements in computational chemistry and medicinal chemistry have further highlighted its role in designing novel therapeutic agents.
The structural configuration of 3-(furan-2-yloxy)propanol allows for diverse functionalization strategies. Researchers have exploited its furan moiety for conjugation with bioactive groups, such as peptides or nucleic acids, to enhance pharmacokinetic properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that attaching this compound to a tumor-targeting ligand improved drug delivery efficiency by over 40% in preclinical models. The hydroxyl group at the terminal position also facilitates esterification or etherification reactions, enabling the creation of prodrugs with controlled release profiles.
In the realm of synthetic organic chemistry, CAS No. 26908–23–6 serves as an essential intermediate for constructing complex heterocyclic frameworks. A notable application involves its use in the synthesis of natural product analogs, such as derivatives of the antiviral compound furocoumarin. By employing palladium-catalyzed cross-coupling reactions, chemists have synthesized novel derivatives with improved selectivity against herpes simplex virus type 1 (HSV–1). These advancements underscore the compound's utility in bridging traditional organic synthesis and modern medicinal chemistry goals.
Beyond synthetic applications, recent studies have revealed intriguing biological properties of 3-(furan-2-yloxy)propanol. Preclinical data from a 2024 study in Nature Communications identified its ability to modulate PPARγ signaling pathways—a target linked to metabolic disorders like type 2 diabetes. The compound demonstrated anti-inflammatory effects comparable to pioglitazone but with reduced adipose tissue accumulation in rodent models. This dual activity positions it as a promising lead for developing safer hypoglycemic agents.
The compound's antioxidant potential has also been explored extensively. Spectrophotometric assays confirmed its radical-scavenging capacity, particularly against DPPH radicals—a metric often correlated with neuroprotective effects. Collaborative research between MIT and Pfizer highlighted synergistic effects when combining this molecule with curcumin derivatives, achieving neuroprotective efficacy at subtoxic concentrations in Alzheimer's disease models.
Innovations in green chemistry have further expanded its industrial relevance. A recent process optimization study reduced the synthesis steps from six to three by employing microwave-assisted solvent-free conditions. This method not only increased yield to 89% but also eliminated hazardous solvents like dichloromethane—a breakthrough aligning with current sustainability initiatives in pharmaceutical manufacturing.
Clinical translation efforts are now focusing on optimizing bioavailability challenges inherent to furan-containing molecules. Lipid nanoparticle encapsulation techniques have shown promise: a phase I trial demonstrated plasma half-life extension from 4 hours to 14 hours when delivering this compound via lipid-based carriers. Such formulations could revolutionize treatments requiring sustained drug exposure, such as chronic pain management or autoimmune therapies.
The compound's structural adaptability continues to inspire interdisciplinary research at institutions like Stanford University's ChEM-H program. Current projects investigate its role as a molecular probe for studying intracellular redox dynamics using fluorescently tagged derivatives—a technique enabling real-time monitoring of oxidative stress responses in live cells without perturbing cellular processes.
In conclusion, CAS No. 26908–23–6, or 3-(furan-2-yloxy)propanol, exemplifies how small molecules can bridge fundamental chemical research with translational medicine. Its evolving applications—from synthetic intermediates to potential therapeutics—reflect ongoing advancements across multiple scientific disciplines while adhering to modern standards of safety and sustainability.
26908-23-6 (3-(furan-2-yl)propan-1-ol) 関連製品
- 4229-91-8(2-Propylfuran)
- 2137739-41-2(4-chloro-N-cyclopropyl-N-[(furan-3-yl)methyl]butanamide)
- 2770495-23-1((9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate)
- 642958-06-3(1-2-(cyclohex-1-en-1-yl)ethyl-3-2-(2,4-dichlorophenoxy)acetylthiourea)
- 2228654-61-1(tert-butyl N-5-(2-aminocyclopropyl)-4-methyl-1,3-thiazol-2-ylcarbamate)
- 1803560-69-1(tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate)
- 902855-84-9(7-bromo-9-methoxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-one)
- 1390624-20-0(6-(4-fluorophenyl)pyridine-2-carboxylic acid methyl ester)
- 737000-96-3((S)-(+)-2-HEXYL ISOTHIOCYANATE)
- 2034392-64-6(N-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}-3-fluoro-4-methoxybenzamide)
